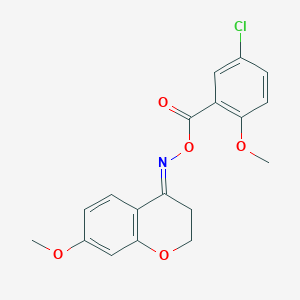

![molecular formula C18H19ClN2O2 B5873712 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)

2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide, also known as DEAB, is a small molecule inhibitor that has been extensively used in scientific research. DEAB is a reversible inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of endogenous and exogenous aldehydes.

Mechanism of Action

2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide inhibits the ALDH enzyme by binding to its active site and blocking the conversion of aldehydes to their corresponding acids. ALDH is a key enzyme in the detoxification of endogenous and exogenous aldehydes, and its inhibition can lead to the accumulation of toxic aldehydes, resulting in cell death.

Biochemical and Physiological Effects

In addition to its role in cancer, stem cell, and developmental biology research, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has also been shown to have other biochemical and physiological effects. For example, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been shown to inhibit the growth of bacteria and fungi by targeting their ALDH enzymes. 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has also been shown to reduce the production of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a reversible inhibitor, which allows for the study of the effects of ALDH inhibition on cellular processes without permanently altering the cells. However, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide also has some limitations. Its specificity for ALDH is not absolute, and it can inhibit other enzymes that have a similar active site. In addition, the concentration of 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide required to inhibit ALDH activity can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide. One area of research is the development of more specific and potent ALDH inhibitors that can be used in cancer therapy. Another area of research is the identification of other cellular processes that are affected by ALDH inhibition. Finally, the use of 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide in combination with other drugs or therapies could be explored to enhance its efficacy in cancer treatment.

Synthesis Methods

2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide can be synthesized through a multistep process starting from 4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as iron or zinc. The resulting amino compound is then acylated with diethylcarbamoyl chloride to form the carbamate derivative. Finally, the chlorination of the carbamate compound using thionyl chloride yields 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide.

Scientific Research Applications

2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been used in a wide range of scientific research, including cancer research, stem cell research, and developmental biology. In cancer research, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been shown to inhibit the growth and invasion of cancer cells by targeting the ALDH enzyme. ALDH is overexpressed in many types of cancer, and its inhibition by 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide can lead to the accumulation of toxic aldehydes, resulting in cell death. In stem cell research, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been used to identify and isolate a subpopulation of cells with low ALDH activity, which are believed to be more primitive and have a higher potential for differentiation. In developmental biology, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been used to study the role of retinoic acid signaling in embryonic development.

properties

IUPAC Name |

2-chloro-N-[4-(diethylcarbamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-3-21(4-2)18(23)13-9-11-14(12-10-13)20-17(22)15-7-5-6-8-16(15)19/h5-12H,3-4H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPCZABAVXPQNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5873651.png)

![ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate](/img/structure/B5873668.png)

![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)

![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)

![3-nitro-N'-[1-(10H-phenothiazin-2-yl)ethylidene]benzohydrazide](/img/structure/B5873729.png)

![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)